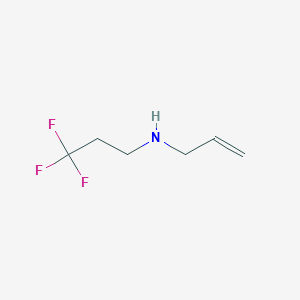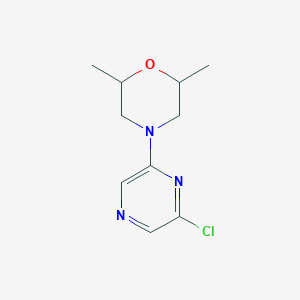![molecular formula C12H18N2O3 B1464218 (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid CAS No. 1216370-92-1](/img/structure/B1464218.png)
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid, also known as CPMPA, is a synthetic organic compound belonging to the class of piperazine derivatives. CPMPA is a cyclopropylmethyl-substituted piperazin-1-yl derivative of 4-oxobut-2-enoic acid, and is used in a variety of scientific and medical research applications. CPMPA is a useful compound for the synthesis of other compounds, and its ability to bind to certain proteins or receptors makes it a valuable tool for studying biochemical and physiological processes.
Applications De Recherche Scientifique
Hemostatic Activity
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid derivatives have been synthesized and their effects on the blood coagulation system studied. Certain compounds in this series show high hemostatic activity and low acute toxicity, indicating their potential use in controlling bleeding (Pulina et al., 2017).
Antineoplastic and Differentiation Effects
Butyric acid derivatives, including those with a structure similar to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid, have shown promising antineoplastic properties. They exhibit differentiation activity on a variety of tumor cells, offering a potential pathway for cancer treatment (Gillet et al., 1997).
Antibacterial Activity
Research has been conducted on derivatives of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, closely related to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid, for their potential antibacterial properties. Novel heterocyclic compounds derived from these acids have shown promising antibacterial activities (El-Hashash et al., 2015).
Metabolic Pathways in Antidepressants
Studies have examined the oxidative metabolism of compounds structurally similar to (2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid in the context of antidepressants. This research helps in understanding the metabolic pathways and the role of different enzymes in drug metabolism, which can be crucial for developing effective antidepressant therapies (Hvenegaard et al., 2012).
Heterocyclic Compound Synthesis
The acid and its derivatives serve as key starting materials for the synthesis of various heterocyclic compounds. These compounds have applications in multiple fields, including pharmaceuticals and materials science (Kolotova et al., 1998).
Analgesic and Antibacterial Properties
Some derivatives of this acid have demonstrated both analgesic and antibacterial properties, marking them as potential candidates for new drugs with dual therapeutic effects (Oleshchuk et al., 2019).
Propriétés
IUPAC Name |
(E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-11(3-4-12(16)17)14-7-5-13(6-8-14)9-10-1-2-10/h3-4,10H,1-2,5-9H2,(H,16,17)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUKUMCPAFHBBT-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CCN(CC2)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-[4-(cyclopropylmethyl)piperazin-1-yl]-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



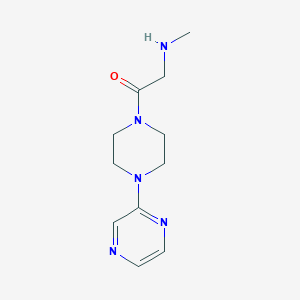

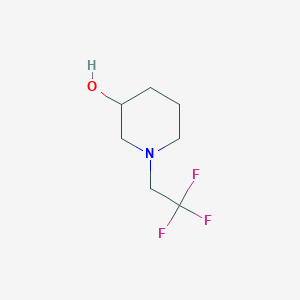

![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464140.png)
![Methyl 3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoate](/img/structure/B1464144.png)
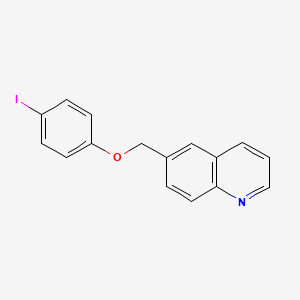
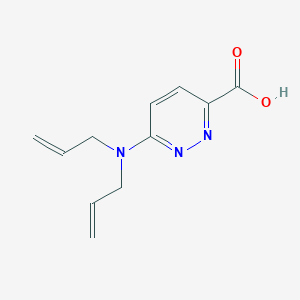

![4-[2-(4-Bromophenoxy)ethyl]pyridine](/img/structure/B1464151.png)

![2-(4-Aminophenyl)-1-[4-(2,2,2-trifluoroethyl)-piperazin-1-yl]-ethanone](/img/structure/B1464153.png)
